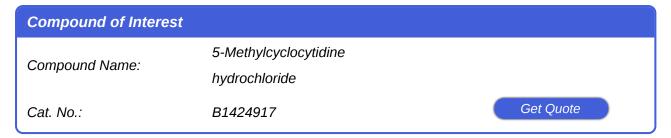


An In-depth Technical Guide to 5-Methylcyclocytidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog with demonstrated potential as an anticancer and antiviral agent. As a derivative of cytidine, its mechanism of action is primarily attributed to its ability to interfere with nucleotide synthesis and viral replication, leading to the inhibition of DNA synthesis and the induction of apoptosis in target cells. This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Methylcyclocytidine hydrochloride**, its mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **5-Methylcyclocytidine hydrochloride** is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.



Property	Value	Reference
CAS Number	51391-96-9	INVALID-LINK
Molecular Formula	C10H14CIN3O4	INVALID-LINK
Molecular Weight	275.69 g/mol	INVALID-LINK
IUPAC Name	(2R,4R,5R,6S)-4- (hydroxymethyl)-10-imino-11- methyl-3,7-dioxa-1,9- diazatricyclo[6.4.0.0²,6]dodeca- 8,11-dien-5-ol;hydrochloride	INVALID-LINK
Synonyms	5-Methylcyclocytidine HCI, CMC.HCI	INVALID-LINK
Appearance	White to off-white crystalline solid	Inferred from general properties of similar compounds
Melting Point	Not available	
Boiling Point	Not available	_
Solubility	Specific quantitative data for 5-Methylcyclocytidine hydrochloride is not readily available. However, for the related compound 5-methyl-2'- deoxycytidine, solubility is reported as approximately 20 mg/mL in DMSO and 5 mg/mL in dimethylformamide. For cyclocytidine hydrochloride, solubility in PBS (pH 7.2) is approximately 10 mg/mL, and it is slightly soluble in ethanol, DMSO, and dimethylformamide.	



Store at 2-8°C. Aqueous solutions are not recommended for storage for more than one day. Detailed stability studies under various pH and temperature conditions are not extensively

documented.

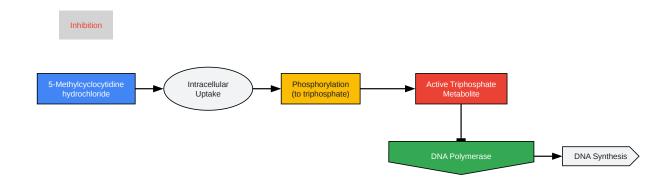
Mechanism of Action

5-Methylcyclocytidine hydrochloride functions as a nucleoside analog, interfering with essential cellular processes, primarily DNA synthesis, and inducing programmed cell death (apoptosis).

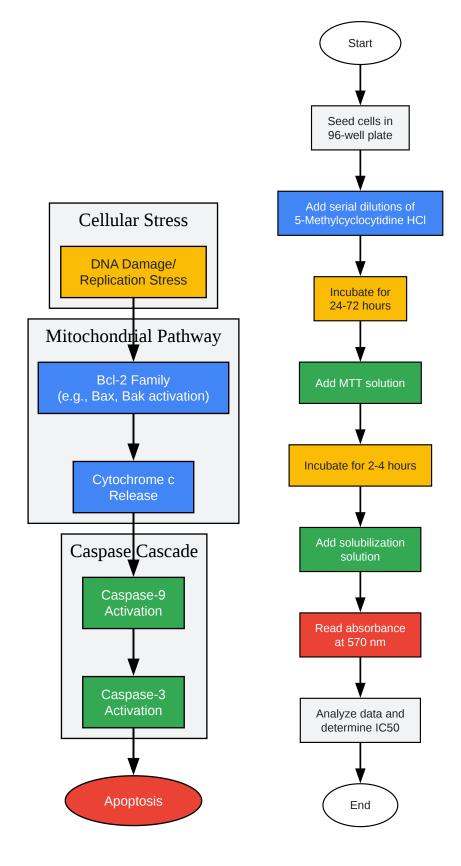
Inhibition of DNA Synthesis

As a cytidine analog, **5-Methylcyclocytidine hydrochloride** is believed to be phosphorylated intracellularly to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerase. By incorporating into the growing DNA strand, it can terminate chain elongation, thereby halting DNA replication. This is a critical mechanism for its anticancer and antiviral activities, as rapidly proliferating cancer cells and replicating viruses are highly dependent on efficient DNA synthesis.









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